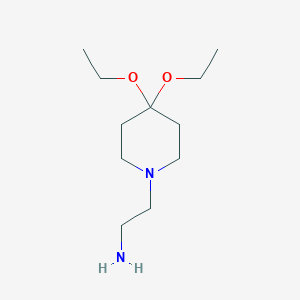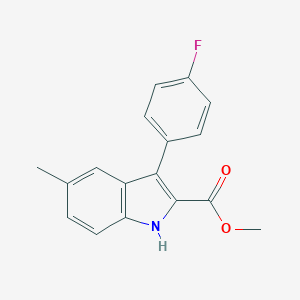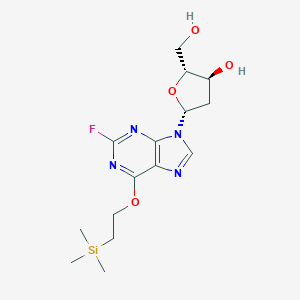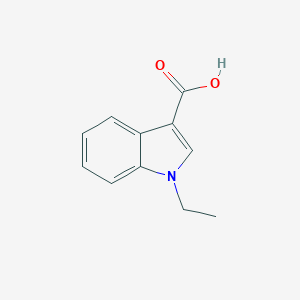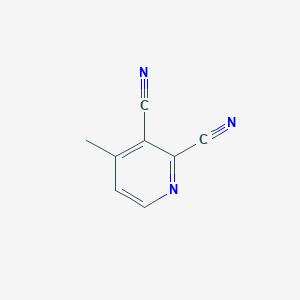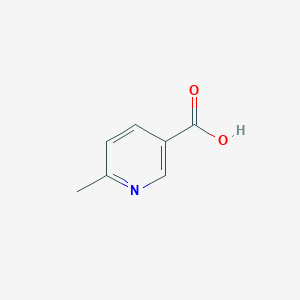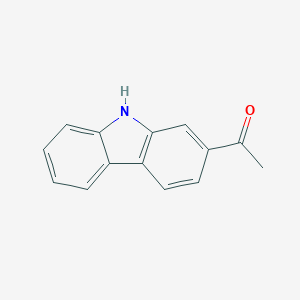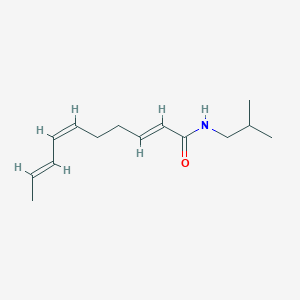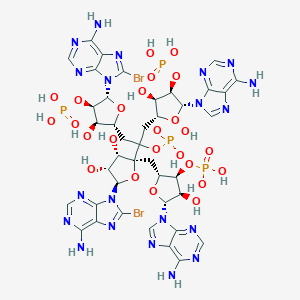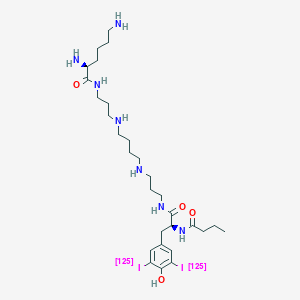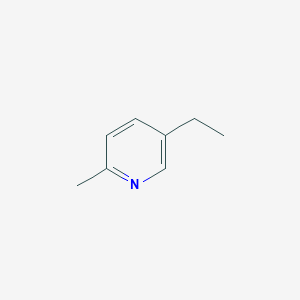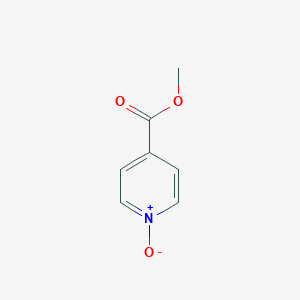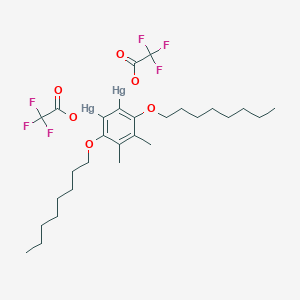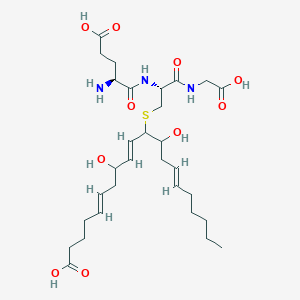
Hepoxillin A3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hepoxillin A3 is a natural product that belongs to the epoxyquinone family. It was first isolated from the marine fungus Trichoderma sp. in 1998. Hepoxillin A3 has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Hepoxillin A3 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. Hepoxillin A3 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication. In addition, it has been found to inhibit the activity of the protein NF-kB, which is involved in the regulation of inflammation.
Effets Biochimiques Et Physiologiques
Hepoxillin A3 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to inhibit the production of reactive oxygen species, which can cause cellular damage. Hepoxillin A3 has also been shown to reduce the production of pro-inflammatory cytokines, which can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Hepoxillin A3 has several advantages for lab experiments. It is a natural product, which makes it a valuable tool for studying the biological activity of natural compounds. In addition, it has been successfully synthesized in the laboratory, which allows for further research into its potential therapeutic applications. However, there are also limitations to using Hepoxillin A3 in lab experiments. Its complex chemical structure makes it difficult to synthesize, and its potential toxicity must be carefully considered when conducting experiments.
Orientations Futures
There are several future directions for research into Hepoxillin A3. One potential area of research is the development of new synthetic methods for producing Hepoxillin A3. Another potential area of research is the investigation of its potential therapeutic applications in the treatment of cancer, inflammatory diseases, and bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of Hepoxillin A3 and its potential toxicity.
Méthodes De Synthèse
Hepoxillin A3 can be synthesized through a multi-step process involving several chemical reactions. The synthesis method involves the use of various reagents and catalysts to create the final product. Although the synthesis method is complex, it has been successfully achieved in the laboratory, allowing for further research into the potential therapeutic applications of Hepoxillin A3.
Applications De Recherche Scientifique
Hepoxillin A3 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. In addition, Hepoxillin A3 has been found to inhibit the growth of human leukemia cells, making it a promising candidate for cancer treatment. Furthermore, it has been shown to reduce the production of pro-inflammatory cytokines, which makes it a potential treatment for inflammatory diseases.
Propriétés
Numéro CAS |
127128-05-6 |
|---|---|
Nom du produit |
Hepoxillin A3 |
Formule moléculaire |
C30H49N3O10S |
Poids moléculaire |
643.8 g/mol |
Nom IUPAC |
(5E,9E,14E)-11-[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-8,12-dihydroxyicosa-5,9,14-trienoic acid |
InChI |
InChI=1S/C30H49N3O10S/c1-2-3-4-5-6-10-13-24(35)25(17-15-21(34)12-9-7-8-11-14-26(36)37)44-20-23(30(43)32-19-28(40)41)33-29(42)22(31)16-18-27(38)39/h6-7,9-10,15,17,21-25,34-35H,2-5,8,11-14,16,18-20,31H2,1H3,(H,32,43)(H,33,42)(H,36,37)(H,38,39)(H,40,41)/b9-7+,10-6+,17-15+/t21?,22-,23-,24?,25?/m0/s1 |
Clé InChI |
KIKDKMOYZRBMLH-MLXZFANPSA-N |
SMILES isomérique |
CCCCC/C=C/CC(C(/C=C/C(C/C=C/CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |
SMILES |
CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O |
SMILES canonique |
CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O |
Séquence |
EXG |
Synonymes |
11-glutathionyl hepoxilin A3 11-glutathionyl HxA3 11-glutathionylhepoxilin A3 11-glutathionylhepoxilin A3, 8(S)-isomer 8,12-dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



